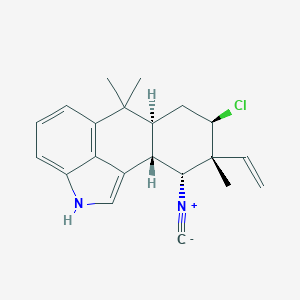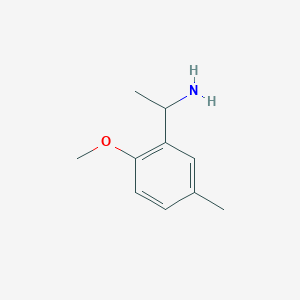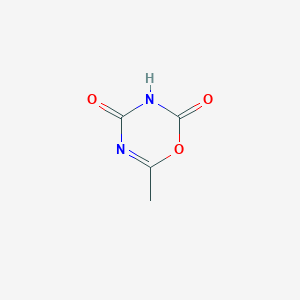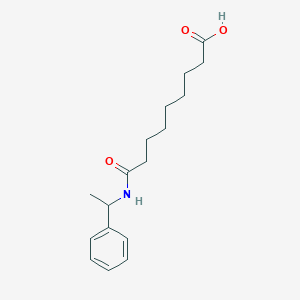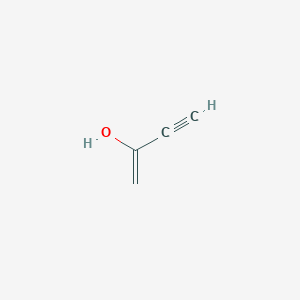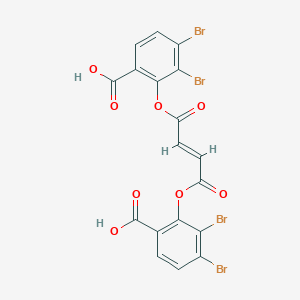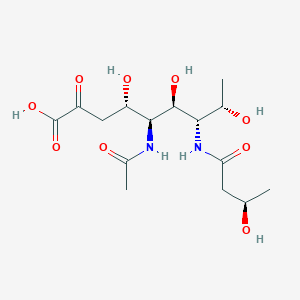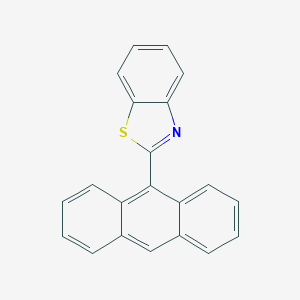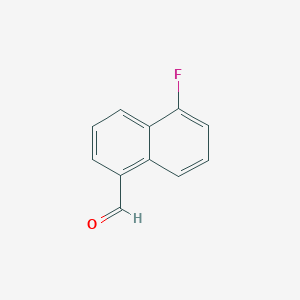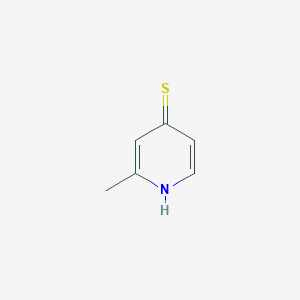
4-Pyridinethiol,2-methyl-(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-pyridine-4-thione is a heterocyclic compound that belongs to the class of pyridine derivatives It is characterized by a sulfur atom attached to the fourth position of the pyridine ring and a methyl group attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyridine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridine with sulfur-containing reagents such as carbon disulfide or thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thione ring.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-1H-pyridine-4-thione may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and distillation, are also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl group and the sulfur atom in the thione ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 2-Methyl-1H-pyridine-4-thione.
Applications De Recherche Scientifique
2-Methyl-1H-pyridine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-pyridine-4-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the thione ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-Methyl-1H-pyridine-4-one: Similar structure but with an oxygen atom instead of sulfur.
2-Methyl-1H-pyridine-4-thiol: Contains a thiol group instead of a thione group.
4-Methyl-1H-pyridine-2-thione: Methyl group attached to the fourth position instead of the second.
Uniqueness: 2-Methyl-1H-pyridine-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
100367-70-2 |
|---|---|
Formule moléculaire |
C6H7NS |
Poids moléculaire |
125.19 g/mol |
Nom IUPAC |
2-methyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) |
Clé InChI |
LFXSILHGWCAMTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=CN1 |
SMILES canonique |
CC1=CC(=S)C=CN1 |
Synonymes |
4-Pyridinethiol,2-methyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
